N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide is a synthetic organic compound characterized by a nitrobenzamide core linked to a furan-2-yl moiety and a 4-methylbenzenesulfonyl (tosyl) group.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-14-7-9-17(10-8-14)29(26,27)19(18-6-3-11-28-18)13-21-20(23)15-4-2-5-16(12-15)22(24)25/h2-12,19H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAWFMIJRGGFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Nitrobenzamide Group: The nitrobenzamide moiety can be attached through amide bond formation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The furan ring and nitrobenzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogs in Pharmacopeial Standards
Compound 7 (USP 31): N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide
- Key Differences: Replaces the 3-nitrobenzamide group with a 2-nitroacetamide moiety. Features a dimethylamino-methyl substituent on the furan ring, enhancing solubility in polar solvents.
- Implications: The dimethylamino group may improve bioavailability compared to the target compound’s tosyl group, which is bulkier and more lipophilic .
Compound 9 (USP 31): N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine related compound B)
Pesticide-Related Benzamides ()
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide):
- Key Differences :
- Substitutes the nitro group with ethoxymethoxy and dichlorophenyl groups.
- Used as a herbicide, highlighting the role of halogenated aryl groups in agrochemical activity.
- Implications : The target compound’s nitro group may confer different reactivity or toxicity profiles compared to etobenzanid’s chloro substituents .
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide):
- Key Differences :
- Pyridinecarboxamide core with fluorinated aryl groups.
- Demonstrates how fluorination enhances lipid solubility and persistence in environmental applications.
Complex Benzamide Derivatives ()
Compound 79b (MC4387):
4-(4-((5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)benzamide
- Key Differences :
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (1215321-47-3):
- Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide is a complex organic compound with notable biological activities. Its unique structure, which includes a furan ring, a sulfonyl group, and a nitrobenzamide moiety, contributes to its potential applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions involving 2-furoic acid.
- Introduction of the Sulfonyl Group : This is achieved via sulfonylation using sulfonyl chlorides.
- Attachment of the Nitrobenzamide Group : Amide bond formation is performed using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The furan ring is known for its role in enhancing the compound's interaction with microbial targets, making it a candidate for further exploration in antimicrobial therapies .
Anti-inflammatory and Anticancer Effects
The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit pathways involved in inflammation and cancer cell proliferation. For instance, it has shown promise in inhibiting specific kinases associated with tumor growth .
The mechanism by which this compound exerts its biological effects likely involves interaction with various enzymes and receptors. It may modulate signaling pathways critical for cell survival and proliferation, particularly in cancerous cells .
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of various benzamide derivatives, this compound was found to significantly inhibit cell proliferation in vitro. The compound displayed IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. The results indicated that this compound could effectively reduce DHFR activity, leading to decreased cellular NADPH levels and subsequent inhibition of cancer cell growth .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
